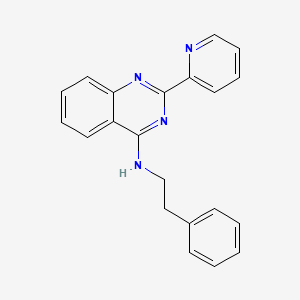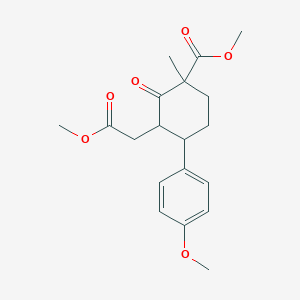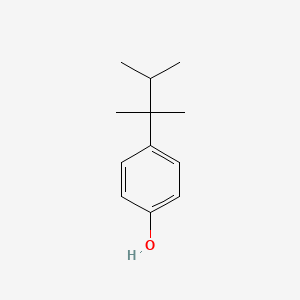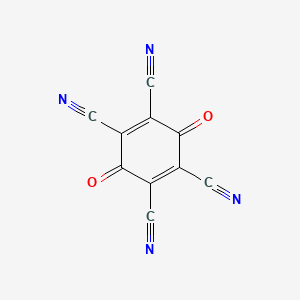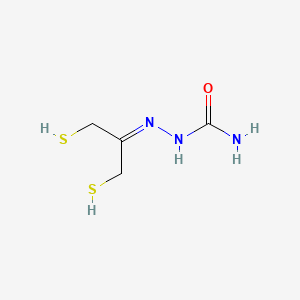![molecular formula C12H14N6O3S B14158752 3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide CAS No. 677024-63-4](/img/structure/B14158752.png)
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a tetrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate amine derivative. The tetrazole moiety is introduced through a cycloaddition reaction between a nitrile and an azide . The reaction conditions often require the use of strong Lewis acids or amine salts to generate the highly reactive hydrazoic acid in situ .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and explosive intermediates involved in the synthesis .
化学反応の分析
Types of Reactions
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is generally resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can target the nitro groups if present.
Substitution: The methoxy groups on the benzamide core can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzamide core .
科学的研究の応用
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide has several scientific research applications:
作用機序
The mechanism of action of 3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 1-aryl-5-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazoles
- 2,3-dimethoxybenzoic acid derivatives
- N-(1-methyltetrazol-5-yl)trinitroacetimidamide
Uniqueness
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and tetrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
677024-63-4 |
|---|---|
分子式 |
C12H14N6O3S |
分子量 |
322.35 g/mol |
IUPAC名 |
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C12H14N6O3S/c1-18-16-11(15-17-18)14-12(22)13-10(19)7-4-8(20-2)6-9(5-7)21-3/h4-6H,1-3H3,(H2,13,14,16,19,22) |
InChIキー |
YBMIYGRIZMSEDI-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
溶解性 |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


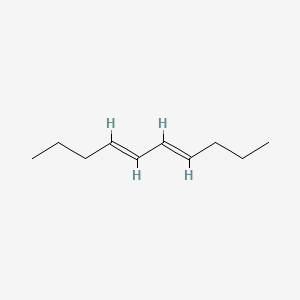
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
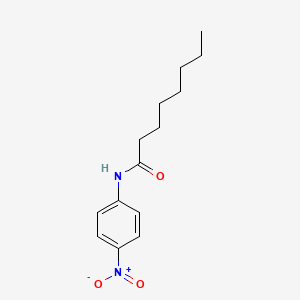
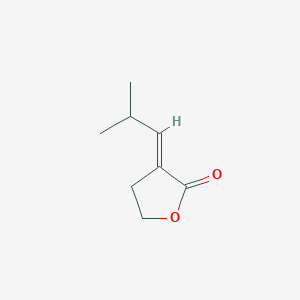
![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)
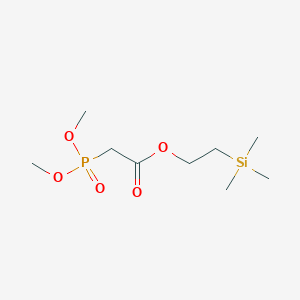
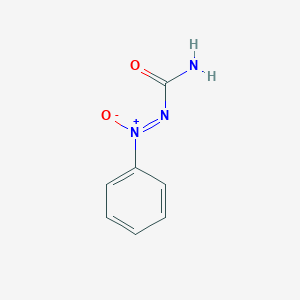
![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
